molecular formula C8H7BrN4O B3037194 6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 474709-32-5

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B3037194
CAS RN: 474709-32-5
M. Wt: 255.07 g/mol
InChI Key: QBNAMJNGXIDVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been synthesized and studied for their anticonvulsant properties . The synthesis involved the use of various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies .

Scientific Research Applications

Organic Syntheses

“6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide” can be used in various organic syntheses . It can serve as a building block in the synthesis of more complex organic compounds due to its unique structure and reactivity.

Pharmaceutical Intermediates

This compound can also be used as an intermediate in the synthesis of pharmaceuticals . Its unique structure can be leveraged to create new drugs with potential therapeutic applications.

Development of Lactams

The compound has shown promising results when introduced on lactams . Lactams are cyclic amides, and they are important in the production of a variety of pharmaceuticals.

Radiolabeling

It has been used in the synthesis of radiolabeled compounds . These compounds are useful in a variety of research applications, including imaging and tracking within biological systems.

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNAMJNGXIDVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.94 g ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, 6 mL hydrazine monohydrate and 20 mL ethanol was heated for 1 hour under reflux. The precipitated crystals were collected by filtration, washed with ethanol and dried under reduced pressure by a vacuum pump to give 1.71 g of the title compound as pale yellow crystals.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Reactant of Route 4
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.